1-甲基-3-三氟甲基吡唑-5-硼酸

描述

1-Methyl-3-trifluoromethylpyrazole-5-boronic acid is a compound that is likely to share characteristics with other boronic acid derivatives, which are known for their utility in various organic reactions and as intermediates in the synthesis of more complex molecules. Boronic acids are typically involved in catalysis, coupling reactions, and as stabilizers for certain molecular structures .

Synthesis Analysis

The synthesis of boronic acid derivatives can involve multiple steps, including reactions with methylpyrazoles and trifluoromethyl groups. For instance, the reaction of 3(5)-methylpyrazole with methyl methacrylate followed by hydrolysis can lead to related compounds . Additionally, the reaction of 3(5)-methyl-5(3)-trifluoromethylpyrazole with chloroform can result in a complex mixture of compounds, including fluorinated analogs of tris(pyrazol-1-yl)methane . These methods could potentially be adapted for the synthesis of 1-Methyl-3-trifluoromethylpyrazole-5-boronic acid.

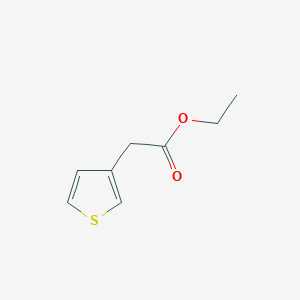

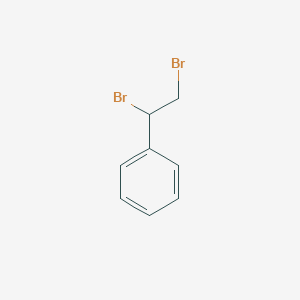

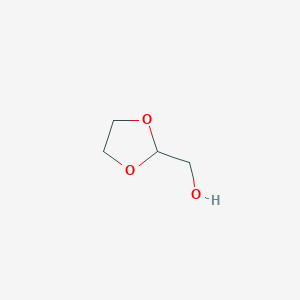

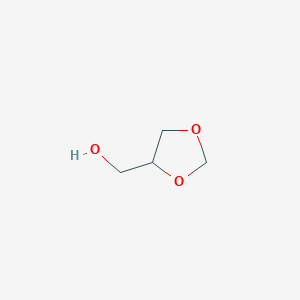

Molecular Structure Analysis

The molecular structure of boronic acid derivatives can be elucidated using techniques such as X-ray diffraction (XRD), which has been used to determine the structure of similar compounds . The geometry around the boron atom is often trigonal planar, allowing for the formation of reversible covalent bonds with diols and other nucleophiles, which is a key feature in their reactivity.

Chemical Reactions Analysis

Boronic acids are known to participate in various chemical reactions. They can act as catalysts in dehydrative condensation reactions between carboxylic acids and amines . They are also involved in the synthesis of 1,2,3-triazoles through one-pot multi-component reactions with azides and active methylene compounds . These reactions are facilitated by the unique electronic and steric properties of the boronic acid group.

Physical and Chemical Properties Analysis

The physical and chemical properties of boronic acids can be influenced by their substituents. For example, the presence of trifluoromethyl groups can affect the acidity and stability of the boronic acid, as well as its reactivity in coupling reactions . The vibrational spectra and molecular resonance states of similar compounds have been studied using NMR spectroscopy, which can provide insights into the dynamic behavior of these molecules under different conditions .

科学研究应用

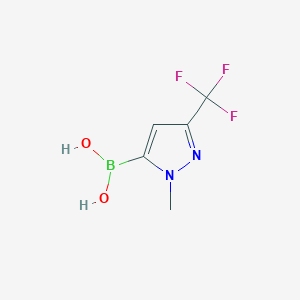

分子结构和共振态

1-甲基-3-三氟甲基吡唑-5-硼酸,以及类似的分子如4-甲基-1H-吲唑-5-硼酸,在不同温度下表现出不同的共振态,使其难以表征。利用核磁共振(NMR)光谱技术,研究人员已经能够研究这些共振态和分子结构,为了解这些化合物在不同条件下的行为提供了宝贵的见解(Dikmen, 2018)。

硼化学中的反应性

三(五氟苯基)硼和类似化合物如1-甲基-3-三氟甲基吡唑-5-硼酸在硼化学中被发现具有高反应性。这些化合物已被用于各种反应,包括氢化和氢硅烷化,展示了这些基于硼的试剂在现代化学中的多功能性和重要性(Lawson & Melen, 2017)。

催化应用

研究表明,包括1-甲基-3-三氟甲基吡唑-5-硼酸在内的硼酸可以用作各种化学反应中的催化剂。例如,它们已被用于氮杂Michael加成反应,突显了它们在创建密集官能化环己烷中的潜力(Hashimoto, Gálvez, & Maruoka, 2015)。

传感应用

硼酸已被用于开发荧光化学传感器,用于检测生物活性物质,如碳水化合物和生物活性物质。这反映了在生物和化学传感应用中使用1-甲基-3-三氟甲基吡唑-5-硼酸等硼酸引起的日益增长的兴趣(Huang et al., 2012)。

在有机合成中的应用

1-甲基-3-三氟甲基吡唑-5-硼酸在有机合成中发挥作用,特别是在铃木芳基偶联反应中。这种化合物在合成各种有机材料和天然产物方面起着关键作用,展示了它在有机化学领域的实用性(Sun Hai-xia et al., 2015)。

属性

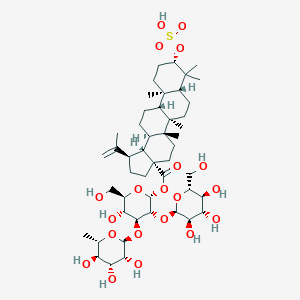

IUPAC Name |

[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BF3N2O2/c1-11-4(6(12)13)2-3(10-11)5(7,8)9/h2,12-13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPUNXPPXMANQGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=NN1C)C(F)(F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BF3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80476603 | |

| Record name | 1-Methyl-3-trifluoromethylpyrazole-5-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80476603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methyl-3-trifluoromethylpyrazole-5-boronic acid | |

CAS RN |

344591-91-9 | |

| Record name | 1-Methyl-3-trifluoromethylpyrazole-5-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80476603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Methyl-3-(trifluoroMethyl)pyrazole-5-boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(11bS)-4-Hydroxy-2,6-bis(2,4,6-triisopropylphenyl)dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepine 4-oxide](/img/structure/B150776.png)

![(11bS)-4-Hydroxy-2,6-diphenyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepine 4-oxide](/img/structure/B150779.png)